5-(3-Bromophenyl)thiophene-2-carbaldehyde
Overview
Description
The compound "5-(3-Bromophenyl)thiophene-2-carbaldehyde" is a brominated thiophene derivative, which is a class of compounds known for their interesting chemical and physical properties. Thiophene derivatives are often studied for their potential applications in materials science, including organic electronics and photovoltaics due to their conjugated systems and ability to participate in various chemical reactions .
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, a regioselective synthesis approach was used to create a related compound, "5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde," utilizing a chemo- and regioselective Br/Li exchange reaction, which is a multi-step process with an overall yield of 33% . Similarly, the preparation of "5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone" involves the formation of hydrogen bonds, which could be a relevant technique in the synthesis of bromophenyl thiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction analysis. For example, the structure of "3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" was determined using this method . This suggests that similar analytical techniques could be applied to determine the molecular structure of "5-(3-Bromophenyl)thiophene-2-carbaldehyde."
Chemical Reactions Analysis
Thiophene derivatives are known to undergo various chemical reactions. For instance, "5-Chloro- and 5-bromo-benzo[b]thiophen-3-carbaldehydes" were prepared using the Sommelet and Krohnke reactions and were shown to participate in the Doebner reaction with malonic acid . Photochemical synthesis is another reaction pathway, as demonstrated by the conversion of halogenothiophenes into phenyl derivatives upon irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary significantly. Photophysical studies of a related compound showed variations in extinction coefficients and quantum yields in different solvents, indicating solvent-dependent properties . The synthesis of "1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene" revealed its UV-vis absorption and photoluminescence properties, which are important for applications in optoelectronic devices .
Scientific Research Applications
Photophysical and Chemical Synthesis
- Photochemical Synthesis : 5-(3-Bromophenyl)thiophene-2-carbaldehyde has been studied in photochemical synthesis processes. For instance, derivatives of thiophene-2-carbaldehyde have been synthesized via photochemical reactions, involving the irradiation of halogenothiophenes, which highlights the reactivity and utility of such compounds in synthesis processes (Antonioletti et al., 1986).
Material Chemistry and Organic Electronics
- Optical Properties for Organic Electronics : The photophysical properties of thiophene derivatives, such as 4-aryl substituted thiophene-2-carbaldehydes, have been explored. These compounds demonstrate potential as materials for organic light-emitting diodes (OLEDs), highlighting the applicability of thiophene derivatives in the field of organic electronics and materials science (Xu & Yu, 2011).
Organic Synthesis and Chemical Reactions
- Regioselective Synthesis : Research on 5-(3-Bromophenyl)thiophene-2-carbaldehyde includes studies on regioselective synthesis. For example, a study detailed the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde from a related bromo-thiophene compound, demonstrating the regioselectivity in such synthesis processes (Bar, 2021).
Chemical Reactions and Transformations
- Chemical Transformations : The compound has been involved in studies focusing on various chemical transformations, such as the Vilsmeier–Haack formylation of thiophenes. This process is crucial in the field of organic synthesis, illustrating the versatility of thiophene derivatives in chemical reactions (Drewry & Scrowston, 1969).
Sensor Development and Analytical Chemistry
- Fluorescent Sensors for Metal Ions : Thiophene-2-carbaldehyde derivatives have been synthesized and evaluated as fluorescent sensors, particularly for detecting metal ions like iron. This application demonstrates the potential of such compounds in analytical chemistry and sensor technology (Zhang et al., 2016).
properties
IUPAC Name |
5-(3-bromophenyl)thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSNNXGBKLEJKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393818 | |
Record name | 5-(3-bromophenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)thiophene-2-carbaldehyde | |
CAS RN |
38401-72-8 | |
Record name | 5-(3-Bromophenyl)-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38401-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-bromophenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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